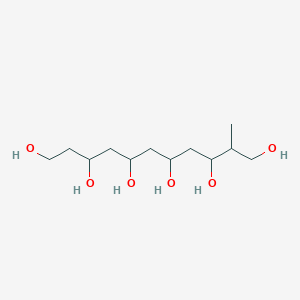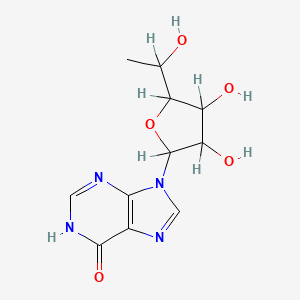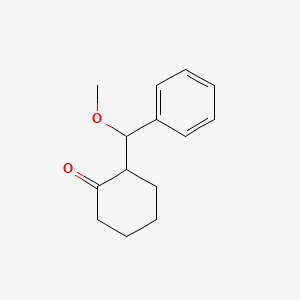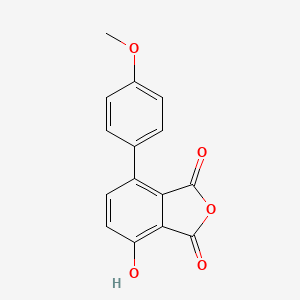
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered ring containing phosphorus, sulfur, and oxygen atoms, which contribute to its distinctive reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of dimethylphosphite with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, which provide a suitable medium for the reaction to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various phosphorothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
Applications De Recherche Scientifique
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are often related to redox reactions and nucleophilic substitution processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-sulfide
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-oxide
Uniqueness
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione stands out due to its unique combination of sulfur and phosphorus atoms within a seven-membered ring structure. This configuration imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
85557-00-2 |
|---|---|
Formule moléculaire |
C6H13O2PS2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
4,7-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-3-4-6(2)8-9(10,11)7-5/h5-6H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
BZKRWPMSTDRWRB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(OP(=S)(O1)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



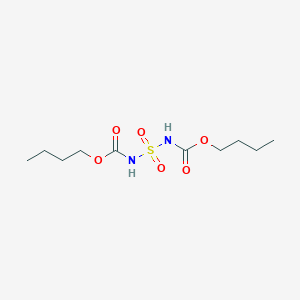

![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)



![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
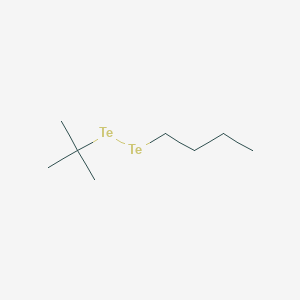
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
